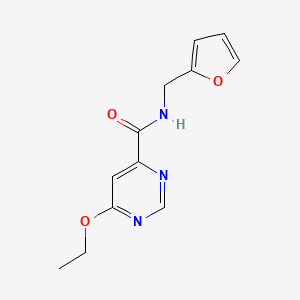

6-乙氧基-N-(呋喃-2-基甲基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

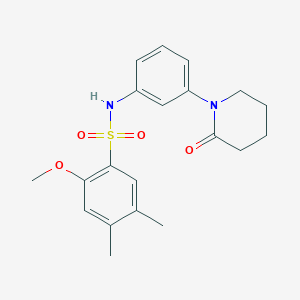

The compound "6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their diverse biological activities. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was synthesized using a PTSA catalyzed Biginelli reaction . Similarly, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared starting from 2(1H) pyridone via a series of reactions including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines . These methods could potentially be adapted for the synthesis of "6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt various conformations. For instance, the dihydropyrimidine ring in a related compound adopts a screw-boat conformation, and the furan ring is positioned axially, making a significant dihedral angle with the pyrimidine ring . This information can be useful in predicting the molecular conformation of "6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide".

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 2-alkylthio-6-aminopyrimidin-4(3H)-ones reacted with ethyl bromopyruvate under neutral or acidic conditions to give ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates, which could further undergo cyclocondensation reactions . These reactions highlight the reactivity of the pyrimidine ring and its potential to form fused ring systems, which could be relevant for the chemical reactions of "6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. However, common properties such as solubility, melting point, and stability can be inferred from related compounds. For instance, the crystal structure of a related compound suggests the potential for hydrogen bonding, which could influence the solubility and melting point . Additionally, the presence of an ethoxy group in the title compound may affect its lipophilicity and overall chemical stability.

科学研究应用

抗原虫药物

与6-乙氧基-N-(呋喃-2-基甲基)嘧啶-4-甲酰胺结构相关的化合物显示出作为抗原虫药物的显著潜力。例如,新型的二阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶表现出强大的DNA亲和力,并对Trypanosoma brucei rhodesiense和Plasmodium falciparum在体内显示出强效的活性。其中一些化合物还在试验性的STIB900小鼠锥虫模型中展现出优秀的体内活性,突显了它们治疗原虫感染的潜力(Ismail et al., 2004)。

抗炎和镇痛药物

另一个应用领域是开发抗炎和镇痛药物。例如,从维斯纳金酮和赭酮酮合成的新型衍生物已经被评估其COX-1/COX-2抑制活性,以及镇痛和抗炎效果。其中一些化合物显示出对COX-2选择性的高抑制活性,并且具有与标准药物相当的抗炎活性,表明它们作为新型抗炎和镇痛药物的潜力(Abu‐Hashem等,2020)。

抗癌活性

研究还延伸到抗癌领域,通过合成并测试对人类癌细胞系具有抗癌活性的吡啶并[1,2-a]嘧啶-3-甲酰胺衍生物。一些衍生物展现出有希望的抗癌活性,突显了这些化合物在癌症治疗中的潜力(Santhosh kumar et al., 2015)。

作用机制

Target of Action

The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. For instance, a compound might target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various types of cancer .

未来方向

属性

IUPAC Name |

6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-17-11-6-10(14-8-15-11)12(16)13-7-9-4-3-5-18-9/h3-6,8H,2,7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENIUICWFHLNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)

![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)

![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)